1-(1H-pyrrol-2-yl)ethan-1-one oxime 1-(1H-pyrrol-2-yl)ethan-1-one oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC16154137
InChI: InChI=1S/C6H8N2O/c1-5(8-9)6-3-2-4-7-6/h2-4,7,9H,1H3/b8-5+
SMILES:
Molecular Formula: C6H8N2O
Molecular Weight: 124.14 g/mol

1-(1H-pyrrol-2-yl)ethan-1-one oxime

CAS No.:

Cat. No.: VC16154137

Molecular Formula: C6H8N2O

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

1-(1H-pyrrol-2-yl)ethan-1-one oxime -

Specification

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
IUPAC Name (NE)-N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C6H8N2O/c1-5(8-9)6-3-2-4-7-6/h2-4,7,9H,1H3/b8-5+
Standard InChI Key NIJWUHUBFCJIHK-VMPITWQZSA-N
Isomeric SMILES C/C(=N\O)/C1=CC=CN1
Canonical SMILES CC(=NO)C1=CC=CN1

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound consists of a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—linked to an ethanone oxime moiety (-C(=N-OH)-CH₃). The oxime group introduces geometric isomerism, with the (NZ)-configuration confirmed by its IUPAC name: (NZ)-N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine. Key structural identifiers include:

PropertyValue
CAS No.63547-59-1
Molecular FormulaC₆H₈N₂O
Molecular Weight124.14 g/mol
IUPAC Name(NZ)-N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine
SMILESCC(=NO)C1=CC=CN1
InChIKeyNIJWUHUBFCJIHK-YVMONPNESA-N

The planar pyrrole ring and oxime group create a conjugated system, potentially enabling π-π interactions and metal coordination .

Spectroscopic and Physical Properties

While experimental data on its spectroscopic properties (e.g., IR, NMR) are scarce, analogies to similar oximes suggest:

  • IR: A strong absorption band near 3200–3400 cm⁻¹ for the -OH group and 1650–1700 cm⁻¹ for the C=N stretch.

  • NMR: Pyrrole protons (δ 6.0–7.0 ppm), methyl group (δ 2.0–2.5 ppm), and oxime proton (δ 8.0–10.0 ppm) .

Physical properties such as melting point, solubility, and stability remain uncharacterized, highlighting a critical research gap.

Synthesis and Reaction Mechanisms

Alternative Methods

Comparative Analysis with Precursor: 2-Acetylpyrrole

Property2-Acetylpyrrole1-(1H-Pyrrol-2-yl)ethan-1-one Oxime
CAS No.1072-83-963547-59-1
Molecular FormulaC₆H₇NOC₆H₈N₂O
Molecular Weight109.13 g/mol124.14 g/mol
Functional GroupKetone (-COCH₃)Oxime (=N-OH)
ApplicationsFlavoring agent Research intermediate

The oxime’s added hydroxylamine group enhances its nucleophilicity, making it a superior ligand for metal complexes compared to the ketone precursor .

Challenges and Future Directions

Knowledge Gaps

  • Physicochemical Data: Melting point, solubility, and stability under varying conditions.

  • Biological Activity: No screening data against pathogens or enzymes.

  • Synthetic Optimization: Catalyst selection, green chemistry approaches.

Recommended Studies

  • Structural Elucidation: X-ray crystallography to confirm geometry and intermolecular interactions.

  • Computational Modeling: DFT studies to predict reactivity and spectroscopic behavior.

  • Biological Screening: In vitro assays for antimicrobial, anticancer, or enzyme-inhibitory effects.

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